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Compound of Interest

Compound Name: ML364

Cat. No.: B15606998

An In-depth Technical Guide to the Enzymatic Inhibition Profile of ML364

Introduction

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Peptidase 2
(USP2).[1][2][3]]4] As a member of the deubiquitinase (DUB) family, USP2 plays a critical role
in reversing protein ubiquitination, a key post-translational modification that governs protein
stability and function.[3][4][5] By preventing the removal of ubiquitin tags from its target
substrates, USP2 regulates diverse cellular processes, including cell cycle progression, DNA
damage repair, and apoptosis.[4][5] ML364 has emerged as a valuable chemical probe to
investigate the biological functions of USP2 and as a potential therapeutic agent, particularly in
oncology.[3][4][6] This document provides a comprehensive overview of the enzymatic
inhibition profile of ML364, its mechanism of action, and the experimental protocols used for its
characterization.

Enzymatic Inhibition Profile and Binding Affinity

ML364 demonstrates reversible and selective inhibition of USP2. Its inhibitory activity has been
guantified against several enzymes, highlighting its specificity. The key quantitative data are
summarized below.
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Target Enzyme  Substrate Parameter Value Reference
Lys-48-linked di-
USP2 o IC50 1.1 pM (11121131141
ubiquitin
Lys-63-linked di-
UsP2 o IC50 1.7 uM [3]
ubiquitin
USP2 - Kd 5.2 M [1]
USP8 - IC50 0.95 pM [2]
Caspase 6 - - Inactive [2][3]
Caspase 7 - - Inactive [2][3]
MMP1 - - Inactive [2][3]
MMP9 - - Inactive [2][3]
USP15 - - Inactive [2][3]
Kinase Panel No binding at 10 2]
(102) M

Mechanism of Action

ML364 directly binds to USP2, inhibiting its deubiquitinase activity.[1][3][4] This inhibition
prevents the removal of ubiquitin chains from USP2 substrates, marking them for degradation
by the 26S proteasome. Key substrates of USP2 affected by ML364 include Cyclin D1 and
Survivin.[3][4][7] The accelerated, proteasome-dependent degradation of these proteins leads

to significant downstream cellular effects, including cell cycle arrest and the induction of

apoptosis.[3][4][7]

The following diagram illustrates the signaling pathway impacted by ML364.

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.medchemexpress.com/ML364.html
https://www.selleckchem.com/products/ml364.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://pubmed.ncbi.nlm.nih.gov/27681596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://www.medchemexpress.com/ML364.html
https://www.selleckchem.com/products/ml364.html
https://www.selleckchem.com/products/ml364.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://www.selleckchem.com/products/ml364.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://www.selleckchem.com/products/ml364.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://www.selleckchem.com/products/ml364.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://www.selleckchem.com/products/ml364.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://www.selleckchem.com/products/ml364.html
https://www.benchchem.com/product/b15606998?utm_src=pdf-body
https://www.medchemexpress.com/ML364.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://pubmed.ncbi.nlm.nih.gov/27681596/
https://www.benchchem.com/product/b15606998?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://pubmed.ncbi.nlm.nih.gov/27681596/
https://www.mdpi.com/1422-0067/24/16/12816
https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://pubmed.ncbi.nlm.nih.gov/27681596/
https://www.mdpi.com/1422-0067/24/16/12816
https://www.benchchem.com/product/b15606998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Normal Cellular State Effect of ML364
Ubiquitinated Ubiquitinated
Cyclin D1 Survivin

Deubiquitjinates Deubiquitinates Inhibits argeted by

Ublqw't inated Ublqum'ntated 26S Proteasome 26S Proteasome
Cyclin D1 Survivin
Stabilizes tabilizes Leads to
Cyclin D1 Survivin Degradation Degradation

Promotes

Inhibition of
Apoptosis

Cell Cycle Arrest Apoptosis
(G1/G0) Induction

G1/S Progression

Click to download full resolution via product page

Caption: ML364 inhibits USP2, leading to the degradation of Cyclin D1 and Survivin.

Experimental Protocols

Characterization of ML364 involves a combination of biochemical and cell-based assays to
determine its inhibitory potency, binding kinetics, and cellular effects.

Biochemical Deubiquitinase (DUB) Activity Assay

This assay quantifies the enzymatic activity of USP2 in the presence of an inhibitor. A common
method employs an internally quenched fluorescent di-ubiquitin (IQF) substrate.[2][3][4]
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Methodology:
» Reagent Preparation:

o Prepare a stock solution of recombinant human USP2 enzyme in an appropriate assay
buffer (e.g., Tris-HCI, DTT, EDTA).

o Prepare a stock solution of the IQF di-ubiquitin substrate (e.g., Lys-48 or Lys-63 linked).

o Serially dilute ML364 in DMSO to create a range of concentrations for IC50 determination.
e Assay Procedure:

o Add the USP2 enzyme solution to the wells of a microplate.

o Add the diluted ML364 or DMSO (vehicle control) to the wells and incubate for a pre-
determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

o Initiate the enzymatic reaction by adding the IQF di-ubiquitin substrate to all wells.
o Data Acquisition:

o Measure the increase in fluorescence over time using a fluorescence plate reader.
Cleavage of the IQF substrate by active USP2 separates the fluorophore from the
guencher, resulting in a fluorescent signal.

o Data Analysis:

o Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each
concentration of ML364.

o Normalize the rates relative to the DMSO control (100% activity).

o Plot the normalized activity against the logarithm of the inhibitor concentration and fit the
data to a four-parameter dose-response curve to determine the IC50 value.
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Caption: Workflow for a biochemical DUB inhibition assay.
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Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique used to quantify the binding affinity between molecules in
solution. It was used to confirm the direct binding of ML364 to USP2.[3][4]

Methodology:
e Protein Labeling:

o Label the target protein (USP2) with a fluorescent dye (e.g., NHS-RED). Remove excess
dye via column purification.

e Sample Preparation:

o Keep the concentration of the fluorescently labeled USP2 constant.

o Prepare a serial dilution series of the ligand (ML364).

o Mix the constant concentration of labeled USP2 with each dilution of ML364.
e MST Measurement:

o Load the samples into glass capillaries.

o Place the capillaries in the MST instrument. The instrument applies a precise, microscopic
temperature gradient, and the movement of the fluorescent molecules along this gradient
is tracked.

o The thermophoretic movement of the labeled USP2 changes upon binding to ML364.
o Data Analysis:

o Plot the change in normalized fluorescence against the logarithm of the ML364
concentration.

o Fit the resulting binding curve to an appropriate model to calculate the dissociation
constant (Kd).
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Cellular Target Engagement and Validation

To confirm that ML364 engages USP2 in a cellular context, downstream effects are measured.
Methodology:
e Cell Culture and Treatment:

o Culture cancer cell lines (e.g., HCT116, Mino) known to express USP2 and its substrates.

[3]

o Treat the cells with varying concentrations of ML364 or a vehicle control (DMSO) for
specific time periods (e.g., 2-48 hours).[1]

o Western Blotting for Protein Degradation:
o Lyse the treated cells and quantify total protein concentration.

o Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary
antibodies specific for Cyclin D1, Survivin, USP2, and a loading control (e.g., B-actin).

o Incubate with secondary antibodies and visualize bands. A dose- and time-dependent
decrease in substrate protein levels indicates target engagement.[3][7]

e Flow Cytometry for Cell Cycle Analysis:
o Fix the treated cells and stain their DNA with a fluorescent dye (e.g., Propidium lodide).
o Analyze the DNA content of individual cells using a flow cytometer.

o An accumulation of cells in the G1/GO phase of the cell cycle is indicative of Cyclin D1
degradation.[3][4]
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Caption: Workflow for cellular validation of ML364 activity.
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Conclusion

ML364 is a well-characterized, selective, and reversible inhibitor of the deubiquitinase USP2,
with a biochemical IC50 of 1.1 pM.[1][2][3][4] Its mechanism of action involves the direct
inhibition of USP2, leading to the proteasome-mediated degradation of oncoproteins such as
Cyclin D1 and Survivin.[3][7] This activity translates into clear cellular phenotypes, including
G1/GO cell cycle arrest and induction of apoptosis, making ML364 a critical tool for studying the
ubiquitin-proteasome system and a promising lead compound for the development of novel
anti-cancer therapeutics.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15606998?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

